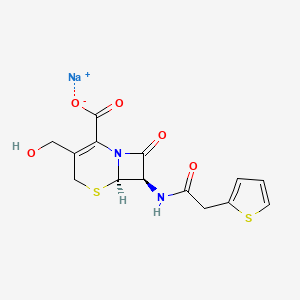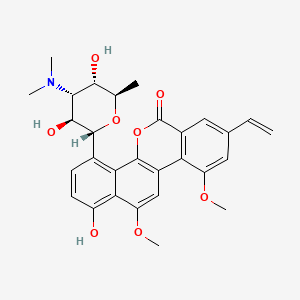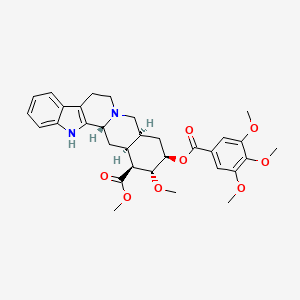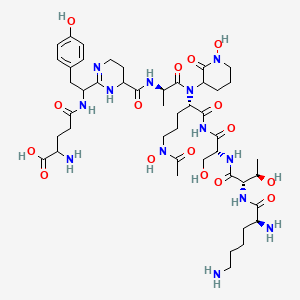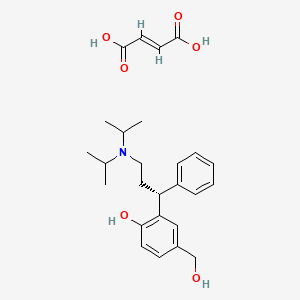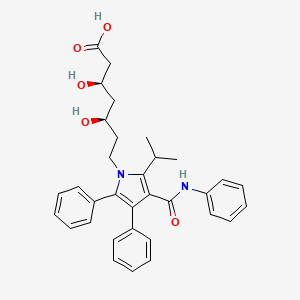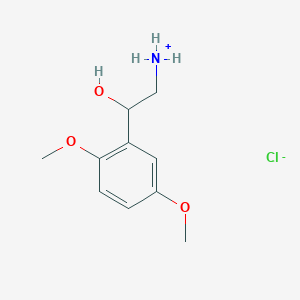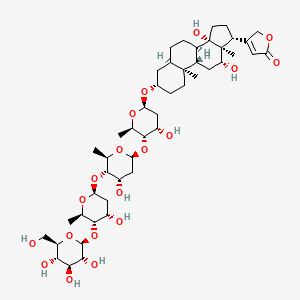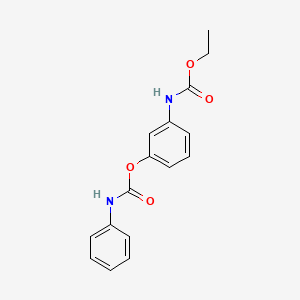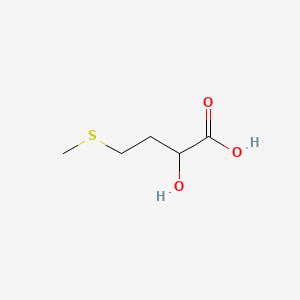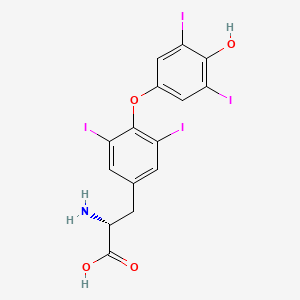
D-Thyroxine
Overview
Description
Mechanism of Action
Target of Action
D-Thyroxine, also known as Dextrothyroxine, primarily targets the liver . It stimulates the formation of low-density lipoprotein (LDL) and increases the catabolism of LDL . It also binds to thyroid receptors and acts as a substrate to iodide peroxidase . The most important target tissues of thyroid hormones are the central nervous system, the cardiovascular system, and the skeleton .
Mode of Action
It is known to act in the liver to stimulate the formation of ldl and, to a much greater extent, increase the catabolism of ldl . This leads to increased excretion of cholesterol and bile acids via the biliary route into the feces, resulting in a reduction in serum cholesterol and LDL . This compound has no significant effect on high-density lipoproteins (HDL) .
Biochemical Pathways
This compound affects various biochemical pathways. It is involved in the metabolism of carbohydrates, lipids, and proteins in several target tissues . Hyperthyroidism induced by this compound leads to a hyper-metabolic state characterized by increased resting energy expenditure, reduced cholesterol levels, increased lipolysis, and gluconeogenesis . Conversely, hypothyroidism induces a hypo-metabolic state characterized by reduced energy expenditure, increased cholesterol levels, reduced lipolysis, and gluconeogenesis .
Pharmacokinetics
The pharmacokinetic properties of this compound are similar to those of Levothyroxine . It is absorbed in the gastrointestinal tract and distributed throughout the body, particularly in the liver, where it exerts its primary effects . The compound is metabolized in the liver and excreted in the bile . The bioavailability of this compound can be influenced by factors such as diet and the presence of certain medications .
Result of Action
The primary result of this compound’s action is a reduction in serum cholesterol and LDL levels . This is achieved through the stimulation of LDL formation and increased catabolism of LDL in the liver . Additionally, this compound can exert a broad spectrum of stimulatory effects on cell metabolism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, lifestyle factors such as smoking, body mass index (BMI), and iodine intake can affect thyroid hormone levels and thus the action of this compound . Moreover, exposure to certain pollutants and chemicals can alter thyroid function, potentially influencing the effectiveness of this compound .
Biochemical Analysis
Biochemical Properties
D-Thyroxine interacts with various enzymes, proteins, and other biomolecules. It is peripherally deiodinated to form triiodothyronine, which exerts a broad spectrum of stimulatory effects on cell metabolism . This compound is a prohormone and binds as a substrate to iodide peroxidase .
Cellular Effects
This compound influences cell function by modulating gene expression and cellular metabolism . It stimulates the formation of low-density lipoprotein (LDL) and increases the catabolism of LDL . This leads to increased excretion of cholesterol and bile acids via the biliary route into the feces, with a resulting reduction in serum cholesterol and LDL .
Molecular Mechanism
The mechanism of action of this compound is not completely understood, but it apparently acts in the liver to stimulate the formation of LDL and, to a much greater extent, to increase the catabolism of LDL . It also binds to thyroid receptors and as it is a prohormone, it binds as a substrate to iodide peroxidase .
Temporal Effects in Laboratory Settings
Thyroid function is generally assessed every 6-8 weeks until the patient is euthyroid and then rechecked annually .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. If given at too high of a dose, dogs may experience symptoms of hyperthyroidism, such as weight loss, hunger, excessive peeing, excessive drinking, and aggressiveness .
Metabolic Pathways
This compound is involved in various metabolic pathways. It stimulates diverse metabolic activities in most tissues, leading to an increase in basal metabolic rate . This activity results in increased body heat production, which seems to result, at least in part, from increased oxygen consumption and rates of ATP hydrolysis .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It enters cells through membrane transporter proteins . A number of plasma membrane transporters have been identified, some of which require ATP hydrolysis .
Subcellular Localization
Thyroid hormones, including this compound, are lipophilic and can cross the cell membrane and bind to intracellular receptors . These receptors function as hormone-responsive transcription factors .
Preparation Methods
The synthesis of thyroxine and its isomers, including dextrothyroxine, involves the iodination of tyrosines (monoiodotyrosine) and the coupling of iodotyrosines (diiodotyrosine) in the thyroglobulin . The synthetic route typically starts with 4-methoxyphenol and involves multiple steps of iodination and coupling reactions to achieve the final product . Industrial production methods are similar but scaled up to meet commercial demands.
Chemical Reactions Analysis
Dextrothyroxine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different iodinated derivatives.
Reduction: Reduction reactions can modify the iodine content and alter its activity.
Substitution: Substitution reactions can replace iodine atoms with other halogens or functional groups. Common reagents used in these reactions include iodine, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dextrothyroxine has been used in scientific research primarily for its cholesterol-lowering properties. It has been studied for its effects on hepatic lipase activity and its potential to reduce serum lipoprotein (a) levels . Additionally, it has been explored for its role in stimulating the formation and catabolism of low-density lipoprotein (LDL) in the liver . Its applications extend to studies in endocrinology, lipid metabolism, and cardiovascular research.
Comparison with Similar Compounds
Dextrothyroxine is often compared with levothyroxine, another isomer of thyroxine. While both compounds have similar structures and biological activities, dextrothyroxine is primarily used for its cholesterol-lowering effects, whereas levothyroxine is commonly used to treat hypothyroidism . Other similar compounds include triiodothyronine and its isomers, which also play roles in thyroid hormone regulation and metabolism .
Similar Compounds
- Levothyroxine
- Triiodothyronine
- Diiodotyrosine
Dextrothyroxine’s unique properties and applications make it a valuable compound in scientific research, despite its discontinued use in clinical settings due to side effects.
Properties
IUPAC Name |
(2R)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11I4NO4/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23/h1-2,4-5,12,21H,3,20H2,(H,22,23)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIIKFGFIJCVMT-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11I4NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60199000 | |
| Record name | Dextrothyroxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60199000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
776.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dextrothyroxine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014651 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
8.98e-03 g/L | |
| Record name | Dextrothyroxine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014651 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Dextrothyroxine is a antihyperlipidemic. The mechanism of action is not completely understood, but dextrothyroxine apparently acts in the liver to stimulate formation of low-density lipoprotein (LDL) and, to a much greater extent, to increase catabolism of LDL. This leads to increased excretion of cholesterol and bile acids via the biliary route into the feces, with a resulting reduction in serum cholesterol and LDL. Dextrothyroxine has no significant effect on high-density lipoproteins (HDL). Inherently, it will also bind to thyroid receptors and as it is a prohormone, it will bind as a substrate to iodide peroxidase. | |
| Record name | Dextrothyroxine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00509 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
51-49-0, 137-53-1 | |
| Record name | D-Thyroxine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dextrothyroxine [BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dextrothyroxine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00509 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dextrothyroxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60199000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dextrothyroxine sodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.820 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | D-4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.094 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEXTROTHYROXINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W9K63FION | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dextrothyroxine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014651 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
235-236 °C, 235 - 236 °C | |
| Record name | Dextrothyroxine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00509 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dextrothyroxine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014651 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does D-thyroxine interact with the thyroid axis?
A: this compound, despite its lower potency compared to L-thyroxine, effectively suppresses thyroid-stimulating hormone (TSH) secretion from the pituitary gland. [, ] This suppression occurs even at doses that don't significantly impact the basal metabolic rate. [, ] This suggests this compound might directly interact with pituitary receptors, although its binding affinity to these receptors is lower than that of L-thyroxine. [, ]
Q2: Does this compound impact lipoprotein profiles?
A: Research indicates this compound primarily lowers the Sf° 0–20 lipoprotein class, similar to other thyroid-active substances. [] Additionally, it reduces levels of the major high-density lipoprotein class HDL-3. [, ] This effect on lipoproteins contributes to its cholesterol-lowering action.
Q3: What is the significance of this compound's greater concentration in the liver?
A: Following administration, this compound is cleared from the blood more rapidly than L-thyroxine and concentrates to a greater extent in the liver and kidney. [] This difference in distribution, particularly the higher concentration in the liver, could contribute to its more pronounced impact on cholesterol metabolism. [, ]
Q4: Has this compound been explored as a treatment for hypercholesterolemia?
A: Yes, several studies have investigated this compound as a potential treatment for hypercholesterolemia. [, , , , , , ] While it effectively lowers serum cholesterol levels in many patients, its use has been hampered by potential cardiac side effects, especially at higher doses. [, , , , ]
Q5: Are there any concerns regarding the long-term use of this compound?
A: The long-term safety and efficacy of this compound remain unclear. [, , ] Studies have highlighted potential adverse effects on glucose tolerance and cardiac health, warranting caution in its long-term use, particularly in patients with pre-existing heart conditions. [, , , ]
Q6: Can this compound be used in patients with hypothyroidism?
A: While this compound can lower cholesterol in hypothyroid individuals, it doesn't effectively correct hypothyroidism compared to L-thyroxine. [, ] Higher doses are needed for metabolic effects, and monitoring this compound serum levels is crucial. [, ]
Q7: What are the potential adverse effects associated with this compound?
A: this compound has been linked to several adverse effects, including: * Increased risk of angina and other cardiac events [, , ] * Decreased glucose tolerance [, ]* Potential for liver damage [] * Interactions with anticoagulants []
Q8: Can this compound be used safely with other medications?
A: this compound can interact with other medications, notably anticoagulants like warfarin and dicumarol, potentially increasing the risk of bleeding. [, , ] Careful monitoring and dose adjustments are crucial when co-administering these drugs.
Q9: Are there specific patient populations where this compound use is not recommended?
A: this compound is generally not recommended for patients with: * Pre-existing heart disease, especially angina [, , ]* Diabetes mellitus []* Liver disease []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

